

In-depth Technical Guide to the Basic Properties of ortho-Methoxyphenethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxyphenethylamine**

Cat. No.: **B1581544**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Methoxyphenethylamine, systematically known as **2-Methoxyphenethylamine** (2-MPEA), is a phenethylamine derivative with significant potential in neuroscience research. Its primary mechanism of action is through potent agonism of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 2-MPEA. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its principal signaling pathway. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and physiological roles of 2-MPEA and other TAAR1 agonists.

Chemical and Physical Properties

2-Methoxyphenethylamine is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a phenethylamine backbone with a methoxy group substituted at the ortho position of the phenyl ring.

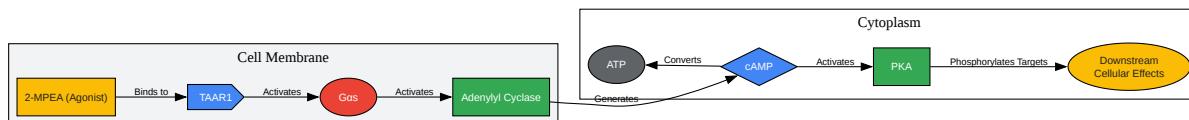
Property	Value	Source
Chemical Name	2-Methoxyphenethylamine	[1]
Synonyms	ortho-Methoxyphenethylamine, o-Methoxyphenethylamine, 2- MPEA	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[2]
CAS Number	2045-79-6	[2]
Appearance	Clear colorless to pale yellow liquid	[3]
Boiling Point	236-237 °C	[3]
Density	1.033 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.541	[2]
SMILES	COc1ccccc1CCN	[2]
InChI	1S/C9H13NO/c1-11-9-5-3-2-4- 8(9)6-7-10/h2-5H,6- 7,10H2,1H3	[2]
InChI Key	WSWPCNMLEVZGSM- UHFFFAOYSA-N	[2]

Pharmacological Properties

The primary pharmacological activity of 2-MPEA is mediated through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Receptor Binding Profile

2-MPEA is a potent and full agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[\[1\]](#) In contrast, it exhibits very low affinity for serotonin 5-HT_{2a} and 5-HT_{2c} receptors.[\[1\]](#)


Receptor	Affinity/Activity	Value	Source
Human TAAR1	EC ₅₀	144 nM	[1]
Human TAAR1	E _{max}	95%	[1]
Rat Serotonin Receptors (stomach fundus strip)	A ₂	3,020 nM	[1]
Serotonin 5-HT _{2a} Receptor	K _i	>10,000 nM	[1]
Serotonin 5-HT _{2c} Receptor	K _i	>10,000 nM	[1]

Mechanism of Action and Signaling Pathways

As a TAAR1 agonist, 2-MPEA initiates a cascade of intracellular signaling events. TAAR1 is primarily coupled to the G_{αs} protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).^[4] This primary signaling event can subsequently activate Protein Kinase A (PKA) and Protein Kinase C (PKC).

Furthermore, TAAR1 activation has been shown to modulate the activity of the dopaminergic system, in part through interactions with the dopamine D₂ receptor.^[1] TAAR1 can form heterodimers with D₂ receptors, leading to a complex interplay that can influence downstream signaling pathways such as the Akt/GSK3 β pathway.^[5]

Below is a diagram illustrating the canonical TAAR1 signaling pathway initiated by an agonist like 2-MPEA.

[Click to download full resolution via product page](#)

Caption: Canonical TAAR1 Gas-cAMP signaling pathway.

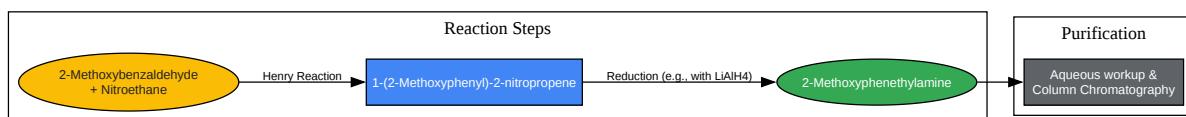
In-vivo Effects of TAAR1 Agonists

While specific in-vivo studies on **2-Methoxyphenethylamine** are limited, research on other TAAR1 agonists in rodent models provides insights into its potential physiological and behavioral effects. TAAR1 agonists have been shown to:

- Reduce locomotor activity: They can suppress hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[1][5]
- Exhibit antidepressant-like effects in behavioral models such as the forced swim test.
- Display antipsychotic-like properties by attenuating behaviors induced by NMDA receptor antagonists.[5][6]
- Possess anti-addictive potential by reducing drug self-administration and reinstatement of drug-seeking behavior.[5][7]
- Induce aversive effects, locomotor suppression, and hypothermia at higher doses in mice.[8]

These effects are largely attributed to the modulatory role of TAAR1 on dopamine and serotonin neurotransmission.

Experimental Protocols


The following sections provide detailed methodologies for the synthesis of **2-Methoxyphenethylamine** and for conducting key pharmacological assays to characterize its

activity at TAAR1.

Synthesis of 2-Methoxyphenethylamine via Reductive Amination

This protocol describes the synthesis of **2-Methoxyphenethylamine** from 2-methoxybenzaldehyde and nitroethane, followed by reduction.

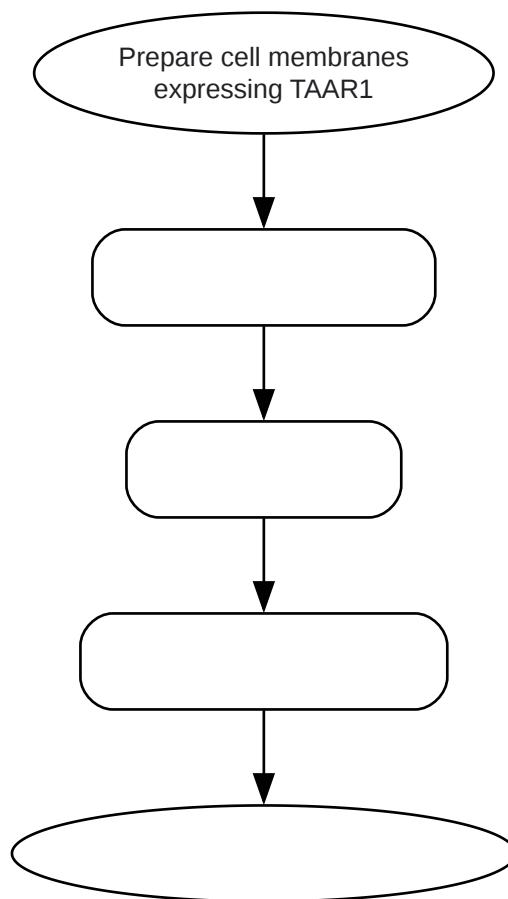
Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methoxyphenethylamine**.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-2-nitropropene (Henry Reaction)

- To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.2 equivalents) and ammonium acetate (0.8 equivalents).
- Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and dry under vacuum.


Step 2: Reduction of 1-(2-Methoxyphenyl)-2-nitropropene to **2-Methoxyphenethylamine**

- Caution: This step involves the use of a highly reactive reducing agent and must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
- Prepare a suspension of lithium aluminum hydride (LiAlH_4) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer.
- Cool the LiAlH_4 suspension to 0 °C in an ice bath.
- Dissolve the 1-(2-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH_4 suspension, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Methoxyphenethylamine** by vacuum distillation or column chromatography on silica gel.

TAAR1 Radioligand Binding Assay Protocol

This protocol is for determining the binding affinity (K_i) of 2-MPEA for TAAR1 using a competitive radioligand binding assay.

Experimental Workflow:

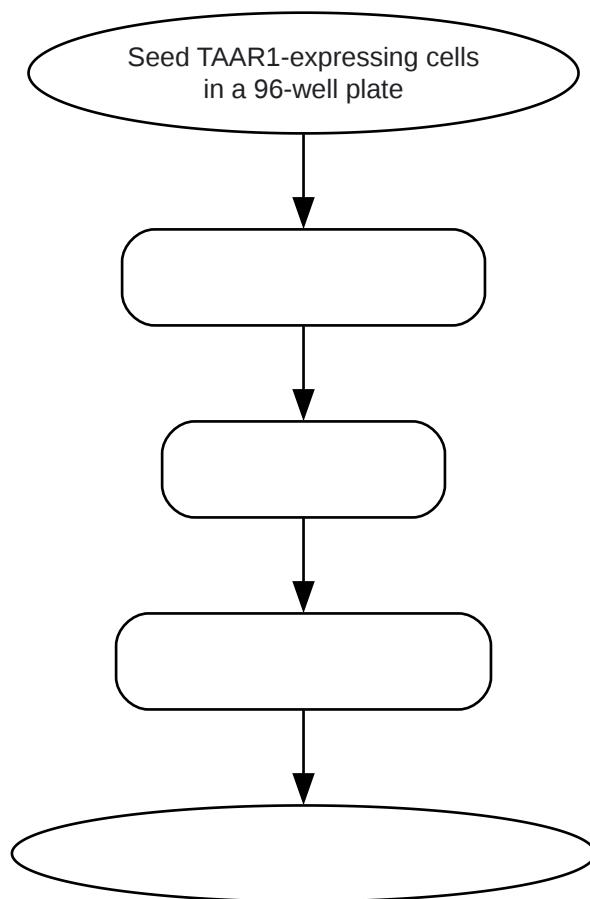
[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).
- A suitable radioligand for TAAR1 (e.g., [³H]-RO5256390).
- **2-Methoxyphenethylamine** (test compound).
- Non-labeled TAAR1 agonist for determining non-specific binding (e.g., unlabeled RO5256390).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.

- Scintillation cocktail and a scintillation counter.


Procedure:

- Prepare serial dilutions of 2-MPEA in the binding buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its K_a , and varying concentrations of 2-MPEA.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled agonist.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters several times with ice-cold binding buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of 2-MPEA and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.

TAAR1 cAMP Functional Assay Protocol

This protocol measures the ability of 2-MPEA to stimulate cAMP production in cells expressing TAAR1, allowing for the determination of its potency (EC_{50}) and efficacy (E_{max}).

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for a cAMP functional assay.

Materials:

- A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
- Cell culture medium.
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
- **2-Methoxyphenethylamine** (test compound).
- A reference full agonist for TAAR1 (e.g., β -phenylethylamine).
- A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

- Seed the TAAR1-expressing cells into a 96-well plate and grow to confluence.
- On the day of the assay, replace the culture medium with stimulation buffer and incubate for a short period.
- Prepare serial dilutions of 2-MPEA and the reference full agonist in the stimulation buffer.
- Add the different concentrations of the compounds to the wells and incubate at 37 °C for a specified time (e.g., 30-60 minutes).
- Lyse the cells according to the cAMP detection kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the detection kit.
- Plot the cAMP concentration against the log concentration of 2-MPEA.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the E_{max} (efficacy) relative to the reference full agonist.

Conclusion

ortho-Methoxyphenethylamine is a valuable research tool for investigating the physiological roles of the Trace Amine-Associated Receptor 1. Its well-defined chemical properties and potent, selective agonism at TAAR1 make it a suitable probe for exploring the downstream signaling and potential therapeutic applications of modulating this receptor system. The experimental protocols provided in this guide offer a foundation for the synthesis and pharmacological characterization of 2-MPEA, facilitating further research into its effects on monoaminergic neurotransmission and its potential in the development of novel treatments for neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RO5203648 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Robust aversive effects of trace amine-associated receptor 1 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to the Basic Properties of ortho-Methoxyphenethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581544#ortho-methoxyphenethylamine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com